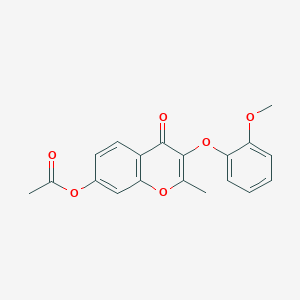

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as 3-MPCA, is a synthetic compound derived from natural substances found in the plant family Rutaceae. It is an acetylated derivative of the phenolic compound 2-methoxyphenol, which is found in citrus fruits and other plants. 3-MPCA has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. This article will discuss the synthesis method of 3-MPCA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. For example, it has been found to possess antioxidant and anti-inflammatory properties, and has been studied as a potential treatment for conditions such as cancer, diabetes, and Alzheimer’s disease. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, and for its potential to act as an insect repellent.

Mécanisme D'action

Target of Action

A structurally similar compound, methocarbamol, is known to act as a central nervous system (cns) depressant . It’s important to note that the targets can vary significantly depending on the exact structure of the compound.

Mode of Action

Methocarbamol, a compound with a similar structure, is thought to exert its effects through general cns depression .

Biochemical Pathways

Methocarbamol is metabolized in the liver by demethylation to 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate or hydroxylation to 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate . Methocarbamol and its metabolites are conjugated through glucuronidation or sulfation .

Pharmacokinetics

Methocarbamol, a compound with a similar structure, has a plasma clearance that ranges between 020 and 080 L/h/kg, a mean plasma elimination half-life that ranges between 1 and 2 hours, and a plasma protein binding that ranges between 46% and 50% . Methocarbamol is metabolized via dealkylation and hydroxylation, and essentially all Methocarbamol metabolites are eliminated in the urine .

Result of Action

Methocarbamol, a compound with a similar structure, is indicated for the relief of discomforts associated with acute, painful musculoskeletal conditions .

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of using 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to be relatively non-toxic, which makes it a safe compound to use in laboratory experiments. However, there are some limitations to using 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in laboratory experiments. For example, it has a relatively short shelf life, and is sensitive to light and heat. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.

Orientations Futures

There are a number of potential future directions for research involving 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate. For example, further research could be conducted to better understand its mechanism of action, and to determine the potential therapeutic applications of this compound. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound, and to develop better methods for its storage and use in laboratory experiments. Finally, further research could be conducted to explore the potential of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate as an insect repellent, and to determine its potential for use in agricultural applications.

Méthodes De Synthèse

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized from 2-methoxyphenol through a reaction with acetic anhydride. In this reaction, the acetic anhydride acts as a catalyst, converting 2-methoxyphenol into 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate. The reaction is typically performed in an inert atmosphere, such as nitrogen, at a temperature of 40-50 °C.

Propriétés

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11-19(25-16-7-5-4-6-15(16)22-3)18(21)14-9-8-13(24-12(2)20)10-17(14)23-11/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWVYCJYLSFJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B6543663.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6543668.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B6543672.png)

![4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B6543682.png)

![2-(3,4-dimethylphenyl)-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}acetamide](/img/structure/B6543688.png)

![2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B6543704.png)

![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)

![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)

![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)

![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)